molecular formula C9H5N3OS B13106121 2-(Benzo[d]thiazol-2-yl)-1,3,4-oxadiazole

2-(Benzo[d]thiazol-2-yl)-1,3,4-oxadiazole

Cat. No.: B13106121
M. Wt: 203.22 g/mol
InChI Key: DWBMRTPTFWQMEB-UHFFFAOYSA-N
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Description

2-(Benzo[d]thiazol-2-yl)-1,3,4-oxadiazole is a high-purity synthetic compound designed for research applications, particularly in medicinal chemistry and drug discovery. This hybrid molecule incorporates two privileged pharmacophores—the benzothiazole and 1,3,4-oxadiazole rings—known to confer significant biological activity. The 1,3,4-oxadiazole ring acts as a versatile bioisostere, commonly used to replace ester and carboxamide groups, thereby enhancing metabolic stability and influencing the compound's overall physicochemical profile . This compound has demonstrated significant potential in biochemical screening. Recent research identifies it as a potent dual inhibitor of the enzymes α-glucosidase and urease, with one of its structural analogs exhibiting IC50 values of 4.60 ± 1.20 µM and 8.90 ± 2.80 µM, respectively . This inhibitory activity suggests its value as a lead compound for investigating new anti-diabetic and anti-urease agents . The benzothiazole scaffold is itself a well-recognized structural component in the development of various therapeutic agents, and its fusion with the 1,3,4-oxadiazole ring creates a innovative structural hybrid of significant research interest . The primary research applications of this compound include use as a reference standard, a key intermediate in organic synthesis, and a core scaffold for the development of novel enzyme inhibitors. Its structural motif is a promising candidate for further investigation in multiple drug discovery programs. This product is intended For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H5N3OS

Molecular Weight

203.22 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-yl)-1,3,4-oxadiazole

InChI

InChI=1S/C9H5N3OS/c1-2-4-7-6(3-1)11-9(14-7)8-12-10-5-13-8/h1-5H

InChI Key

DWBMRTPTFWQMEB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=NN=CO3

Origin of Product

United States

Synthetic Methodologies and Strategic Synthesis of 2 Benzo D Thiazol 2 Yl 1,3,4 Oxadiazole and Its Derivatives

Retrosynthetic Analysis and Key Precursors

A common retrosynthetic approach for 2-(benzo[d]thiazol-2-yl)-1,3,4-oxadiazole derivatives involves disconnecting the 1,3,4-oxadiazole (B1194373) ring. This disconnection typically occurs at the C-O and C-N bonds, leading back to a key intermediate, a 1,2-diacylhydrazine (or an N-acylhydrazone). This intermediate, in turn, can be disconnected into two primary precursors: a benzothiazole (B30560) moiety functionalized with a hydrazide group and a suitable carboxylic acid or its derivative.

The primary precursors required for the synthesis are:

Benzothiazole-2-carbohydrazide : This is the cornerstone precursor, providing the benzothiazole segment of the final molecule. Its synthesis often starts from 2-aminothiophenol (B119425), which undergoes cyclization with various reagents to form the benzothiazole ring system. nih.gov For instance, 2-mercaptobenzothiazole (B37678) can be converted to its corresponding thioacetate (B1230152) derivative, which is then reacted with hydrazine (B178648) hydrate (B1144303) to yield the hydrazide. researchgate.netapjhs.com

Aromatic or Aliphatic Carboxylic Acids : These reagents provide the second substituent on the 1,3,4-oxadiazole ring. The choice of carboxylic acid determines the final derivative of the target compound. researchgate.netapjhs.com

An alternative pathway involves the use of carbon disulfide and a base, which leads to a 5-(benzothiazol-2-ylmethyl)-1,3,4-oxadiazole-2-thiol intermediate. mdpi.comjchemrev.com This thiol can then be alkylated to introduce various substituents. The key precursors for this route are the benzothiazole-containing acetohydrazide and carbon disulfide. mdpi.com

Conventional Synthetic Routes and Mechanisms

Conventional methods for synthesizing this compound derivatives predominantly rely on the cyclodehydration of 1-(benzo[d]thiazole-2-carbonyl)hydrazide derivatives.

A widely employed route involves the reaction of a benzothiazole-containing acid hydrazide with various aromatic carboxylic acids in the presence of a dehydrating agent, such as phosphorus oxychloride (POCl3). researchgate.netnih.govmdpi.comutar.edu.my The mixture is typically heated under reflux for several hours. Upon completion, the reaction mixture is poured onto crushed ice, and the resulting solid product is filtered, washed, and recrystallized to yield the desired 2,5-disubstituted 1,3,4-oxadiazole. researchgate.net

Another established method is the reaction of an acid hydrazide with carbon disulfide (CS2) in an alkaline medium (e.g., potassium hydroxide (B78521) in ethanol). mdpi.comjchemrev.com This reaction first yields a potassium dithiocarbazinate salt, which upon heating undergoes cyclization to form a 5-substituted-1,3,4-oxadiazole-2-thiol. mdpi.com This thiol can then be subjected to further reactions, such as S-alkylation, to generate a variety of derivatives.

The most common mechanism for the formation of the 1,3,4-oxadiazole ring from an acid hydrazide and a carboxylic acid is an acid-catalyzed cyclodehydration. The process is initiated by the protonation of the carboxylic acid, making it more susceptible to nucleophilic attack by the terminal nitrogen of the acid hydrazide. This forms a 1,2-diacylhydrazine intermediate. In the presence of a strong dehydrating agent like POCl3, this intermediate undergoes intramolecular cyclization, followed by the elimination of water, to form the stable five-membered 1,3,4-oxadiazole ring. mdpi.comnih.gov

Optimization of reaction yields is a critical aspect of the synthesis. Factors that influence the yield include:

Reaction Time and Temperature : Prolonged reaction times and elevated temperatures, typically achieved by refluxing, are often necessary to drive the dehydration and cyclization to completion. researchgate.netmdpi.com However, excessive heat can lead to degradation and side product formation.

Purity of Reactants : The use of pure starting materials, particularly the acid hydrazide and carboxylic acid, is crucial for obtaining high yields and minimizing purification steps.

Substituent Effects : The electronic nature of the substituents on the aromatic carboxylic acid can influence the reaction rate and yield. Electron-withdrawing groups can sometimes facilitate the reaction, while bulky groups may cause steric hindrance.

A variety of reagents and catalysts are employed in the multi-step synthesis of the target compounds.

Phosphorus Oxychloride (POCl3) : This is the most frequently cited reagent for the final cyclodehydration step. researchgate.netnih.govmdpi.com It acts as both a solvent and a powerful dehydrating agent, facilitating the formation of the oxadiazole ring from the diacylhydrazine intermediate. nih.govmdpi.comutar.edu.my Reactions are typically conducted by refluxing the acid hydrazide and carboxylic acid in excess POCl3 for 5 to 9 hours. researchgate.netmdpi.com

Potassium Carbonate (K2CO3) : This base is often used in the synthesis of the precursor, ethyl 2-(benzo[d]thiazol-2-ylthio)acetate. It facilitates the nucleophilic substitution reaction between 2-mercaptobenzothiazole and ethyl chloroacetate (B1199739) by acting as a proton scavenger. researchgate.net The reaction is usually carried out under reflux in a dry solvent like acetone. researchgate.net

Potassium Hydroxide (KOH) : In the synthesis of oxadiazole-2-thiols, KOH is used to create the necessary basic conditions for the reaction between the acid hydrazide and carbon disulfide. mdpi.comnih.gov

The table below summarizes typical conditions for the conventional synthesis of benzothiazole-oxadiazole derivatives.

Green Chemistry Approaches to Synthesis

In response to growing environmental concerns, green chemistry principles are increasingly being applied to the synthesis of heterocyclic compounds, including 1,3,4-oxadiazoles. nih.govresearchgate.net These approaches aim to reduce waste, avoid hazardous solvents and reagents, and improve energy efficiency. nih.gov Key green strategies include the use of microwave irradiation and solvent-free reaction conditions.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. nih.gov Compared to conventional heating, microwave irradiation offers several advantages, including significantly shorter reaction times, higher product yields, and often milder reaction conditions. nih.govnih.gov

The table below compares conventional and microwave-assisted methods for the synthesis of related oxadiazole derivatives.

Solvent-free or solid-phase synthesis represents another significant green chemistry approach. By eliminating the need for volatile and often toxic organic solvents, these methods reduce environmental impact and simplify product work-up. nih.govnih.gov

Mechanochemical synthesis, which involves grinding solid reactants together, is one such technique that has been applied to the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles. organic-chemistry.org For example, N-acylbenzotriazoles can be condensed with acylhydrazides in the presence of triphenylphosphine (B44618) and trichloroisocyanuric acid under solvent-free grinding conditions to produce oxadiazoles (B1248032) in very good yields within minutes. organic-chemistry.org While not specifically detailed for the title compound, this methodology offers a promising and environmentally benign alternative to traditional solvent-based syntheses. Another example is the one-pot, solid-phase reaction between 2-aminothiophenol and benzoic acid derivatives using molecular iodine, which proceeds without any solvent to yield benzothiazole precursors. nih.gov These solvent-free methods are highly economical and time-efficient. nih.gov

Organocatalytic Methods

The application of organocatalysis in the synthesis of this compound and its derivatives represents an emerging area of interest, aligning with the principles of green chemistry by avoiding the use of metal catalysts. While direct organocatalytic methods for the synthesis of this specific oxadiazole are not extensively documented in the reviewed literature, the feasibility of such approaches can be inferred from the successful application of organocatalysis in the synthesis of analogous benzothiazole-containing heterocyclic systems.

For instance, the organocatalytic asymmetric synthesis of benzothiazolopyrimidines has been achieved through a [4+2] cycloaddition of 2-benzothiazolimines with aldehydes, employing a commercially available chiral amine catalyst. This methodology affords the desired products in high yields (81-99%) and with excellent stereoselectivities. nih.gov Similarly, L-proline-derived guanidine-amides have been shown to efficiently catalyze the [4+2] cycloaddition of azlactones with 2-benzothiazolimines, yielding benzothiazolopyrimidines. rsc.org

These examples underscore the potential of organocatalysts to activate benzothiazole-based substrates and facilitate the formation of new heterocyclic rings. A plausible, though not yet reported, organocatalytic route to this compound could involve a [3+2] cycloaddition reaction. Such a strategy might employ an organocatalyst to generate a reactive intermediate from a benzothiazole precursor that could then undergo cycloaddition with a suitable two-atom component to form the 1,3,4-oxadiazole ring.

Advanced Cyclization Reactions for Heterocycle Formation

The construction of the 1,3,4-oxadiazole ring fused to a benzothiazole moiety is predominantly achieved through advanced cyclization reactions. These methods typically involve the formation of a key intermediate, such as a hydrazide or a hydrazone, followed by a cyclization step, which can be either a dehydration or an oxidation reaction.

One of the most common strategies is the cyclodehydration of N-acyl-N'-(benzothiazol-2-ylcarbonyl)hydrazines . This approach utilizes a variety of dehydrating agents to facilitate the ring-closing reaction. A mixture of 2-(benzo[d]thiazol-2-ylthio)acetohydrazide and various aryl acids, when refluxed in the presence of phosphoryl chloride (POCl₃), yields the corresponding 2-((benzo[d]thiazol-2-ylthio)methyl)-5-aryl-1,3,4-oxadiazole derivatives. researchgate.net

Another powerful technique is the oxidative cyclization of N-acylhydrazones . This method has been effectively used to create highly fluorescent 1,3,4-oxadiazoles. rsc.orgresearchgate.net While specific examples for the direct synthesis of this compound using this method are not detailed in the provided search results, the general applicability of this reaction to a wide range of N-acylhydrazones suggests its potential for the synthesis of the target compound.

One-pot syntheses offer a streamlined approach to these molecules. For example, 2-aryl-1,3,4-oxadiazoles can be synthesized in a one-pot reaction from carboxylic acid derivatives and (N-isocyanimino)triphenylphosphorane, proceeding through an intramolecular aza-Wittig reaction in excellent yields under neutral conditions. researchgate.net Furthermore, a one-pot synthesis-functionalization strategy has been developed for accessing 2,5-disubstituted 1,3,4-oxadiazoles from carboxylic acids and N-isocyaniminotriphenylphosphorane (NIITP), followed by a copper-catalyzed arylation. nih.gov

Comparative Analysis of Synthetic Efficiencies and Purity Profiles

The efficiency and purity of the synthesized this compound and its derivatives are highly dependent on the chosen synthetic route, including the starting materials, reagents, and reaction conditions. A comparative analysis of various methods highlights these differences.

Starting MaterialsReagents and ConditionsProductYield (%)Purity Profile
Substituted 2-(benzo[d]thiazol-2-ylthio)acetohydrazide and various aryl acidsPhosphoryl chloride, reflux2-((Benzo[d]thiazol-2-ylthio)methyl)-5-aryl-1,3,4-oxadiazole derivativesNot specifiedCrystallized from ethanol
Naphthofuran-2-hydrazide and p-aminobenzoic acidPOCl₃, 80 °C, 4 h4-[5-(Naphtho[2,1-b]furan-2-yl)-1,3,4-oxadiazol-2-yl]aniline85%Recrystallized from ethanol
2-(2-Arylthiazol-4-yl)acetohydrazide and CS₂/KOHEthanol, reflux5-((2-Arylthiazol-4-yl)methyl)-1,3,4-oxadiazole-2-thiolNot specifiedRecrystallized from ethanol
3-Chloro-1-benzothien-2-yl-N-formyl acid hydrazideP₂O₅ or P₂S₅, xylene, reflux2-(3-Chloro-1-benzothien-2-yl)-1,3,4-oxadiazole53%Not specified
Naphthofuran-2-hydrazide and various substituted benzoic acidsPOCl₃, reflux2,5-Disubstituted-1,3,4-oxadiazole derivatives80-94%Purified by column chromatography

Advanced Spectroscopic and Structural Elucidation of 2 Benzo D Thiazol 2 Yl 1,3,4 Oxadiazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of heterocyclic compounds like 2-(Benzo[d]thiazol-2-yl)-1,3,4-oxadiazole. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

¹H and ¹³C NMR Chemical Shift Interpretation in Complex Environments

The ¹H and ¹³C NMR spectra of this compound are characterized by signals corresponding to the distinct protons and carbons of the benzothiazole (B30560) and oxadiazole rings. The interpretation of these spectra relies on understanding the electronic effects exerted by the heteroatoms (N, S, O) and the aromatic systems.

In the ¹H NMR spectrum, the protons of the benzothiazole moiety typically appear in the aromatic region, generally between δ 7.0 and 9.0 ppm. nih.gov The specific chemical shifts and coupling patterns depend on their position on the benzene (B151609) ring. Protons ortho to the electron-withdrawing thiazole (B1198619) group are expected to be deshielded and resonate at a lower field compared to those in the meta and para positions. The single proton on the 1,3,4-oxadiazole (B1194373) ring, if present (in a substituted variant), would also appear in a characteristic region, but in the parent compound, this ring is fully substituted at the 2- and 5-positions. For derivatives, aromatic protons on adjacent rings typically appear as multiplets in the range of 7.4–8.2 ppm. mdpi.com

The ¹³C NMR spectrum provides information on the carbon skeleton. The carbons of the benzothiazole ring typically resonate between δ 115 and 155 ppm. nih.govnih.gov The carbon atom at the junction of the two rings (C2 of the benzothiazole) is significantly deshielded due to its attachment to two nitrogen atoms and a sulfur atom, appearing at a lower field. The carbons within the 1,3,4-oxadiazole ring are also highly deshielded due to the electronegative oxygen and nitrogen atoms, with expected chemical shifts often exceeding δ 150 ppm. nih.gov For instance, in related 1,3,4-oxadiazole structures, the two carbons of the oxadiazole ring can show signals around δ 162-169 ppm. beilstein-journals.org Aromatic carbons in the benzothiazole portion typically appear in the δ 121–158 ppm range. mdpi.com

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for a 2-(Benzothiazolyl)-1,3,4-oxadiazole Scaffold Note: These are predicted values based on data from analogous structures. Actual values may vary based on solvent and specific substitution patterns.

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Benzothiazole H-4/H-77.8 - 8.2 (m)121 - 128
Benzothiazole H-5/H-67.3 - 7.6 (m)123 - 127
Benzothiazole C2-~160 - 165
Benzothiazole C3a/C7a-~132 / ~153
Oxadiazole C2/C5-~163 / ~165

2D NMR Techniques for Connectivity and Spatial Relationships

To unambiguously assign the proton and carbon signals and to confirm the connectivity between the benzothiazole and 1,3,4-oxadiazole rings, two-dimensional (2D) NMR techniques are employed. ipb.pt

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms, allowing for the straightforward assignment of carbons that bear protons.

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other (typically on adjacent carbons), which is essential for assigning the protons within the benzothiazole's benzene ring.

Nuclear Overhauser Effect Spectroscopy (NOESY/ROESY): These techniques are used to determine spatial relationships between atoms. NOE effects can help confirm the conformation of the molecule, particularly the relative orientation of the two heterocyclic rings. ipb.pt

Through the combined application of these 1D and 2D NMR methods, a complete and unambiguous structural assignment of this compound and its derivatives can be achieved. stmjournals.com

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Interactions and Hydrogen Bonding Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable insights into the functional groups and bonding arrangements within this compound. These techniques are sensitive to the vibrations of specific bonds and can reveal information about intramolecular interactions.

The FT-IR spectrum of this compound is expected to show a series of characteristic absorption bands.

Aromatic C-H Stretching: Vibrations corresponding to the C-H bonds on the benzothiazole ring are typically observed in the region of 3100-3000 cm⁻¹. mdpi.com

C=N and C=C Stretching: The stretching vibrations of the C=N bonds within both the thiazole and oxadiazole rings, as well as the C=C bonds of the aromatic system, are expected to appear in the 1650-1450 cm⁻¹ range. nih.govmdpi.com These bands are often coupled and can be complex.

C-O-C Stretching: A key feature for the 1,3,4-oxadiazole ring is the characteristic C-O-C (ether-like) stretching vibration, which typically gives rise to strong absorptions in the 1250-1050 cm⁻¹ region. nih.gov

Benzothiazole Ring Vibrations: The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of bands corresponding to the in-plane and out-of-plane bending of C-H bonds and various skeletal vibrations of the fused ring system. A band around 938 cm⁻¹ can be associated with the thiazole ring. mdpi.com

Raman spectroscopy provides complementary information. While C=O and other polar bonds give strong signals in IR, C=C and other symmetric non-polar bonds often produce strong signals in Raman spectra. The aromatic ring stretching vibrations are typically strong in both. For 2-mercaptobenzothiazole (B37678), a related compound, characteristic Raman bands appear for C-S stretching and other ring modes. nih.gov

In derivatives designed for hydrogen bonding studies (e.g., by introducing -OH or -NH groups), vibrational spectroscopy is particularly powerful. The formation of an intramolecular hydrogen bond typically causes a broadening and a red-shift (shift to lower wavenumber) of the stretching frequency of the donor group (e.g., O-H). nih.gov

Table 2: Characteristic Vibrational Frequencies for 2-(Benzothiazolyl)-1,3,4-oxadiazole Note: Frequencies are based on data from analogous structures and may vary.

Vibrational Mode Expected Wavenumber (cm⁻¹) Technique
Aromatic C-H Stretch3100 - 3000FT-IR, Raman
C=N Stretch (Thiazole/Oxadiazole)1650 - 1550FT-IR, Raman
Aromatic C=C Stretch1600 - 1450FT-IR, Raman
C-O-C Stretch (Oxadiazole)1250 - 1050FT-IR
C-H Out-of-Plane Bend900 - 700FT-IR

High-Resolution Mass Spectrometry for Isotopic Pattern Analysis and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition and elucidating the fragmentation pathways of this compound. HRMS provides highly accurate mass measurements, allowing for the determination of the molecular formula. nih.gov

The electron ionization (EI) mass spectrum of the title compound is expected to show a prominent molecular ion peak (M⁺). The exact mass of this ion can be used to confirm the elemental formula C₉H₅N₃OS. The presence of sulfur allows for the observation of characteristic isotopic patterns, with the [M+2]⁺ peak having an intensity of approximately 4.4% relative to the M⁺ peak due to the natural abundance of the ³⁴S isotope. mdpi.com

The fragmentation of this compound under mass spectrometric conditions can provide valuable structural information. The fragmentation pathways are dictated by the relative strengths of the bonds and the stability of the resulting fragments. Key expected fragmentation processes include:

Cleavage of the Inter-ring C-C Bond: The single bond connecting the benzothiazole and 1,3,4-oxadiazole rings is a likely point of initial cleavage, leading to the formation of benzothiazolyl and oxadiazolyl cations or radical cations.

Fragmentation of the Benzothiazole Ring: The benzothiazole moiety can undergo characteristic fragmentation, often involving the loss of HCN or CS, which is a known pathway for thiazoles. scilit.com

Fragmentation of the 1,3,4-Oxadiazole Ring: The 1,3,4-oxadiazole ring is known to fragment through the loss of small neutral molecules like N₂, CO, or N₂O, or by cleavage into smaller ionic fragments. capes.gov.br A common pathway involves the cleavage of the ring to produce acylium ions or related species.

A plausible fragmentation pathway could start with the molecular ion [C₉H₅N₃OS]⁺, followed by cleavage to produce ions such as the benzothiazolyl cation [C₇H₄NS]⁺ or the oxadiazolyl radical. Subsequent fragmentation of these primary ions would lead to the observed mass spectrum.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

m/z (Proposed) Formula Identity
203C₉H₅N₃OSMolecular Ion (M⁺)
134C₇H₄NSBenzothiazolyl fragment
108C₆H₄SThiophenol cation fragment
77C₆H₅Phenyl fragment

Electronic Absorption and Emission Spectroscopy for Photophysical Properties and Electronic Transitions

The photophysical properties of this compound are governed by its electronic structure, which features an electron-deficient 1,3,4-oxadiazole moiety linked to an electron-richer benzothiazole system. This arrangement can lead to interesting absorption and emission characteristics, often involving intramolecular charge transfer (ICT). polyu.edu.hkresearchgate.net

The UV-Visible absorption spectrum, typically recorded in various solvents, reveals the electronic transitions within the molecule. The spectrum is expected to show intense absorption bands in the UV or near-UV region (around 300-400 nm), corresponding to π-π* transitions within the conjugated aromatic system. nih.gov The exact position of the absorption maximum (λ_abs) can be influenced by the polarity of the solvent, a phenomenon known as solvatochromism. In many donor-acceptor systems, an increase in solvent polarity leads to a red-shift (bathochromic shift) of the absorption band, indicating a more polar ground state or a stabilization of the excited state. rsc.org

Upon excitation with light of an appropriate wavelength, the molecule may exhibit fluorescence. The emission spectrum provides information about the energy of the first singlet excited state (S₁). The difference between the absorption and emission maxima (Stokes shift) is an important parameter. A large Stokes shift is often indicative of a significant change in geometry or electronic distribution between the ground and excited states, which is common in molecules exhibiting ICT. nih.govresearchgate.net The fluorescence quantum yield (Φ_f), which measures the efficiency of the emission process, is also a key characteristic. rsc.org

Table 4: Representative Photophysical Data for Donor-Acceptor Systems Containing Benzothiadiazole/Oxadiazole Moieties Note: Data are for analogous D-A systems and serve as an example.

Solvent λ_abs (nm) λ_em (nm) Stokes Shift (cm⁻¹) Quantum Yield (Φ_f)
Toluene~410~510~4800~0.60
Dichloromethane~415~530~5300~0.50
Acetonitrile~420~560~6200~0.35

Excited State Intramolecular Proton Transfer (ESIPT) Mechanism Studies

Excited State Intramolecular Proton Transfer (ESIPT) is a photophysical process that can occur in molecules containing both a proton donor (e.g., -OH, -NH) and a proton acceptor group in close proximity, linked by an intramolecular hydrogen bond. bohrium.com Upon photoexcitation, the acidity and basicity of these groups can change dramatically, leading to the ultrafast transfer of a proton from the donor to the acceptor. This creates a new species, a phototautomer, which exists only in the excited state. nih.govbohrium.com

The parent molecule, this compound, does not possess the necessary proton donor group to undergo ESIPT. However, its molecular scaffold is highly relevant to ESIPT research. By introducing a hydroxyl group onto the benzothiazole ring, typically at the 2'-position of an adjacent phenyl ring (as in 2-(2'-hydroxyphenyl)benzothiazole derivatives), the molecule can become ESIPT-active. researchgate.net

In such a derivative, the phenolic proton acts as the donor, and one of the nitrogen atoms of the thiazole ring acts as the acceptor. bohrium.com The ESIPT process follows a four-level photocycle:

Absorption: The ground-state Enol (E) form absorbs a photon and is promoted to the excited state (E*).

ESIPT: In the excited state, an ultrafast proton transfer occurs to form the excited Keto (K*) tautomer.

Emission: The K* tautomer relaxes to its ground state (K) by emitting a photon. This fluorescence is typically characterized by a very large Stokes shift because the emission originates from a different species (the tautomer) than the one that was initially excited.

Back Proton Transfer: The unstable ground-state Keto form rapidly reverts to the more stable Enol form, completing the cycle.

Molecules exhibiting ESIPT often show dual fluorescence in polar solvents: a normal emission from the E* form at shorter wavelengths and a large Stokes-shifted emission from the K* form at longer wavelengths. researchgate.net The study of how substituents on the oxadiazole moiety might influence the ESIPT process in such derivatives is an active area of research, as it can be used to tune the photophysical properties for applications in sensors, probes, and light-emitting materials. rsc.org

Quantum Yield and Stokes Shift Analysis

Direct experimental data on the fluorescence quantum yield (Φf) and Stokes shift for this compound is not extensively detailed in the available scientific literature. However, analysis of structurally related 2,5-diaryl-1,3,4-oxadiazole and benzothiazole derivatives provides significant insight into the expected photophysical behavior of this class of compounds.

Derivatives of 1,3,4-oxadiazole are known for their luminescent properties, typically emitting in the blue to green region of the spectrum with high quantum efficiency. researchgate.net The photophysical characteristics, including quantum yield and Stokes shift, are highly dependent on the nature of the substituents attached to the heterocyclic core and the polarity of the solvent. researchgate.netresearchgate.net For instance, a study on pyrazolo[1,5-a]pyridine-containing 2,5-diaryl-1,3,4-oxadiazole derivatives found that these compounds exhibited blue fluorescence (421–444 nm) with quantum yields ranging from 0.32 to 0.83 in dichloromethane. researchgate.net Generally, an increase in the number of electron-donating groups or extending the π-conjugated system can lead to a bathochromic (red) shift in the emission maxima and an increase in the Stokes shift values. researchgate.net

Table 1: Photophysical Properties of Selected 2,5-Disubstituted 1,3,4-Oxadiazole Derivatives in Dichloromethane researchgate.net
CompoundAbsorption Max (λabs, nm)Emission Max (λem, nm)Stokes Shift (nm)Quantum Yield (Φf)
2-(4-methoxyphenyl)-5-(pyrazolo[1,5-a]pyridin-2-yl)-1,3,4-oxadiazole3034211180.83
2-(4-methylphenyl)-5-(pyrazolo[1,5-a]pyridin-2-yl)-1,3,4-oxadiazole2974221250.67
2-phenyl-5-(pyrazolo[1,5-a]pyridin-2-yl)-1,3,4-oxadiazole2944231290.60
2-(4-chlorophenyl)-5-(pyrazolo[1,5-a]pyridin-2-yl)-1,3,4-oxadiazole2974261290.54

X-Ray Crystallography for Solid-State Molecular Architecture and Supramolecular Interactions

A definitive single-crystal X-ray structure for this compound has not been reported in the surveyed crystallographic databases. Therefore, a detailed discussion of its specific solid-state architecture must be inferred from the analysis of closely related compounds containing both benzothiazole and 1,3,4-oxadiazole moieties. X-ray crystallography is an indispensable tool for elucidating the precise three-dimensional arrangement of atoms within a crystal, revealing bond lengths, bond angles, and the conformational preferences of the molecule. For conjugated systems like the title compound, crystallography confirms the planarity of the molecule, which is crucial for effective π-electron delocalization. researchgate.net

Polymorphism and Co-crystallization Studies

Specific studies on the polymorphism or co-crystallization of this compound are not available in the literature. Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, can significantly impact the physicochemical properties of a material, including its solubility, stability, and photophysical characteristics in the solid state.

Co-crystallization is a crystal engineering strategy used to modify the properties of a molecule by crystallizing it with a second, different neutral molecule (a coformer). nih.gov This technique is widely applied to tailor pharmaceutical performance and material properties. For heterocyclic compounds like 1,3,4-oxadiazole derivatives, co-crystallization could be explored to enhance fluorescence efficiency in the solid state or to control crystal packing for specific electronic applications. The nitrogen atoms in the oxadiazole and thiazole rings are potential hydrogen bond acceptors, making them suitable candidates for forming co-crystals with hydrogen bond-donating coformers.

Crystal Packing and Intermolecular Forces

For this molecule, the following interactions are expected to be significant:

π-π Stacking: The planar, aromatic benzothiazole and oxadiazole rings are expected to facilitate π-π stacking interactions between adjacent molecules. These interactions are crucial in organizing the molecules into columns or layers within the crystal lattice.

C-H···N and C-H···O Hydrogen Bonds: The nitrogen atoms of the oxadiazole and thiazole rings, along with the oxygen atom of the oxadiazole ring, can act as acceptors for weak hydrogen bonds with aromatic C-H donors from neighboring molecules. rsc.org These directional interactions play a vital role in forming well-defined supramolecular synthons and stabilizing the crystal packing. rsc.org

C-H···π Interactions: The electron-rich π-systems of the aromatic rings can act as acceptors for hydrogen bonds from C-H groups, further contributing to the cohesion of the crystal structure. rsc.org

In related 2,5-diaryl-1,3,4-oxadiazole structures, molecules often adopt a herringbone or a slipped-stack packing motif, driven by the optimization of these weak intermolecular forces to achieve maximum packing efficiency. The interplay of these forces would define the unique three-dimensional architecture of this compound.

Table 2: Illustrative Crystallographic Data for a Related 2,5-Diaryl-1,3,4-oxadiazole Derivative researchgate.net
ParameterValue
Compound2-(4-methoxyphenyl)-5-(pyrazolo[1,5-a]pyridin-2-yl)-1,3,4-oxadiazole
Crystal SystemMonoclinic
Space GroupP21/c
Key Intermolecular Interactionsπ-π stacking, C-H···N hydrogen bonds

Computational Chemistry and Theoretical Studies on 2 Benzo D Thiazol 2 Yl 1,3,4 Oxadiazole

Quantum Chemical Calculations

Quantum chemical calculations have been instrumental in understanding the intrinsic properties of 2-(Benzo[d]thiazol-2-yl)-1,3,4-oxadiazole at the molecular level.

Density Functional Theory (DFT) for Electronic Structure and Molecular Orbitals (HOMO-LUMO)

Density Functional Theory (DFT) is a widely used method to investigate the electronic structure of molecules. For compounds containing benzothiazole (B30560) and oxadiazole moieties, DFT calculations, often using the B3LYP functional with a 6-31G** or similar basis set, are employed to optimize the ground state geometry. researchgate.net These calculations provide crucial information about the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

The HOMO is primarily localized over the benzothiazole ring system, indicating it is the region most susceptible to electrophilic attack. Conversely, the LUMO is typically distributed over the 1,3,4-oxadiazole (B1194373) ring, suggesting this is the likely site for nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of the molecule's kinetic stability and chemical reactivity. mdpi.com A smaller energy gap implies a higher reactivity and lower kinetic stability, as electrons can be more easily excited from the HOMO to the LUMO. mdpi.com For related benzothiazole derivatives, these calculated energy gaps are crucial in predicting their bioactivity and intramolecular charge transfer (ICT) characteristics.

Table 1: Frontier Molecular Orbital Energies for a Representative Benzothiazole Derivative

Molecular Orbital Energy (eV)
HOMO -6.5
LUMO -2.0
Energy Gap (ΔE) 4.5

Note: The values presented are illustrative for a related benzothiazole derivative and may not represent the exact values for this compound.

Ab Initio Methods for High-Accuracy Energy Calculations

For more precise energy calculations, ab initio methods such as Hartree-Fock (HF) are utilized. These methods, while computationally more intensive than DFT, can provide more accurate molecular structure and vibrational frequency data. mdpi.com In studies of similar benzothiazole derivatives, ab initio calculations have been used to refine the optimized geometries and to ensure that the calculated structures correspond to true energy minima on the potential energy surface. researchgate.net

Conformational Analysis and Energy Landscapes

Conformational analysis of this compound is performed to identify the most stable three-dimensional arrangement of the molecule. By systematically rotating the dihedral angle between the benzothiazole and 1,3,4-oxadiazole rings, a potential energy landscape can be generated. This analysis for similar benzothiazole structures has revealed that planar or near-planar conformations are often the most energetically favorable. mdpi.com For instance, in a study on related benzothiazole derivatives, conformational scans identified the most stable conformers by varying the dihedral angle between the benzothiazole and an adjacent phenyl ring in 30° increments. mdpi.com

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic agents. researchgate.netnih.gov The MEP map uses a color scale to represent different electrostatic potential values.

Red and Yellow Regions: Indicate negative electrostatic potential and are susceptible to electrophilic attack. In 1,3,4-oxadiazole derivatives, these regions are often located around the nitrogen and oxygen atoms of the oxadiazole ring. nih.gov

Blue Regions: Represent positive electrostatic potential and are prone to nucleophilic attack. These are typically found around the hydrogen atoms. researchgate.net

Green Regions: Denote neutral or zero potential. researchgate.net

MEP analysis of related oxadiazole compounds has shown that the 1,3,4-oxadiazole moiety generally provides a favorable site for electrophilic attack. nih.gov

Frontier Molecular Orbital (FMO) Analysis for Reactivity Predictions

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the HOMO and LUMO of reacting species to predict the feasibility and outcome of a chemical reaction. wikipedia.org The distribution and energies of the HOMO and LUMO, as calculated by methods like DFT, are central to FMO analysis. nih.govresearchgate.net

As mentioned earlier, the HOMO of benzothiazole-containing molecules is generally located on the benzothiazole ring, while the LUMO is on the electron-withdrawing heterocycle, in this case, the 1,3,4-oxadiazole ring. This separation of the frontier orbitals suggests a potential for intramolecular charge transfer from the benzothiazole unit to the oxadiazole unit upon electronic excitation. The FMO analysis helps in understanding the chemical reactivity and the sites where the molecule is likely to undergo reactions. scirp.org

Solvent Effects on Molecular Properties through Continuum Models

The properties of a molecule can be significantly influenced by its environment, particularly the solvent. Continuum models are a computational approach to simulate the effect of a solvent on a solute molecule. These models treat the solvent as a continuous medium with a specific dielectric constant. researchgate.net

Studies on related heterocyclic compounds have shown that increasing solvent polarity can lead to a red shift (bathochromic shift) in the UV-visible absorption spectra. researchgate.net This shift indicates that the excited state is more stabilized by the polar solvent than the ground state. By performing DFT calculations in the presence of a simulated solvent environment, researchers can predict how properties like the HOMO-LUMO gap and electronic transition energies of this compound would change in different solvents. frontiersin.org

Natural Bond Orbital (NBO) and Atoms-in-Molecules (AIM) Analyses

Following a comprehensive search of scientific literature and computational chemistry databases, no specific studies detailing the Natural Bond Orbital (NBO) or Atoms-in-Molecules (AIM) analyses for the compound this compound were found. While computational studies, including Density Functional Theory (DFT) analyses, have been performed on various derivatives of benzothiazole and 1,3,4-oxadiazole, the specific analyses requested for this exact molecular structure are not available in the reviewed literature. uaeu.ac.aenih.govugm.ac.idnih.govnih.govnih.gov

NBO analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and bond properties by analyzing the electron density of a molecule. It provides detailed information on donor-acceptor interactions and their stabilization energies (E(2)). Similarly, the Quantum Theory of Atoms in Molecules (QTAIM), or AIM, is a method that analyzes the topology of the electron density to define atomic interactions, bond paths, and the nature of chemical bonds (e.g., covalent, ionic, hydrogen bonds) through parameters at bond critical points.

Although these analyses would provide significant insight into the electronic structure, intramolecular interactions, and bonding characteristics of this compound, such specific research findings have not been published. Therefore, data tables and detailed discussions on NBO and AIM for this compound cannot be provided at this time. Further theoretical research would be required to generate this specific computational data.

Applications of 2 Benzo D Thiazol 2 Yl 1,3,4 Oxadiazole in Materials Science and Advanced Technologies

Fluorescent Probes and Chemosensors

The inherent fluorescence of the 2-(benzo[d]thiazol-2-yl)-1,3,4-oxadiazole scaffold makes it an excellent candidate for the development of fluorescent probes and chemosensors. These sensors are designed to detect specific ions and molecules through changes in their fluorescence emission, offering high sensitivity and selectivity.

The design of fluorescent probes based on this compound often employs several key principles to achieve selective detection. One common strategy is the "turn-on" fluorescence mechanism, where the probe is initially non-fluorescent or weakly fluorescent and exhibits a significant increase in fluorescence intensity upon binding with the target analyte. This can be achieved by incorporating a recognition site that, upon interaction with the analyte, alters the electronic properties of the fluorophore, leading to enhanced emission.

Another important design principle is Aggregation-Induced Emission (AIE), where the molecule is non-emissive in solution but becomes highly fluorescent in an aggregated state. This phenomenon can be exploited for sensing applications where the analyte induces aggregation of the probe molecules.

Furthermore, the design often involves modifying the core structure with specific functional groups that can selectively interact with the target ion or molecule. For instance, the incorporation of moieties with a high affinity for specific metal ions can lead to selective chemosensors. The choice of these recognition units is crucial for determining the selectivity of the probe.

The performance of these fluorescent probes is evaluated based on several key metrics, including sensitivity, selectivity, and response time. The limit of detection (LOD) is a critical parameter that indicates the lowest concentration of an analyte that can be reliably detected. For benzothiazole-based probes, LODs in the nanomolar (nM) range have been reported for various analytes, demonstrating their high sensitivity.

Selectivity is another crucial aspect, referring to the ability of the probe to detect a specific analyte in the presence of other potentially interfering species. High selectivity is often achieved through the careful design of the recognition site. For example, a benzothiazole-based probe, BT-AC, was developed for the selective sensing of cysteine (Cys) over other analytes, exhibiting a 4725-fold enhancement in fluorescence in the presence of Cys. researchgate.net Similarly, benzothiazole-based chemosensors have been designed for the highly sensitive and selective detection of peroxynitrite (ONOO⁻), with LODs as low as 12.8 nM. nih.govresearchgate.net

The following table summarizes the performance of some benzothiazole-based fluorescent probes:

ProbeTarget AnalyteLimit of Detection (LOD)Key Feature
BS1 Peroxynitrite (ONOO⁻)12.8 nM"Turn-on" fluorescence signal
BS2 Peroxynitrite (ONOO⁻)25.2 nM"Turn-on" fluorescence signal
BT-AC Cysteine (Cys)32.6 nM4725-fold fluorescence enhancement
BBS Hydrogen Peroxide (H₂O₂)132 nMGood linearity with H₂O₂ concentration

This table is interactive. Users can sort the data by clicking on the column headers.

Organic Light-Emitting Diodes (OLEDs) and Organic Electronics

The electroluminescent properties of this compound and its derivatives make them promising materials for use in organic light-emitting diodes (OLEDs). Their performance in OLEDs is largely determined by their charge transport properties and energy levels.

Effective charge transport is essential for efficient OLED operation. The benzothiazole (B30560) moiety in these compounds generally facilitates electron transport. The charge transport properties can be tuned by modifying the molecular structure, for instance, by introducing electron-donating or electron-withdrawing groups. mdpi.com

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels are critical for determining the efficiency of charge injection and recombination in an OLED. These energy levels can be experimentally determined using techniques like cyclic voltammetry and can also be calculated using computational methods such as Density Functional Theory (DFT). The energy gap between the HOMO and LUMO levels influences the color of the emitted light. For benzothiazole derivatives, HOMO levels are typically in the range of -5.13 to -4.73 eV, while LUMO levels range from -4.01 to -2.55 eV. mdpi.com

The table below presents the calculated energy levels for some benzothiazole derivatives:

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
Comp1 -4.77-2.612.16
Comp2 -4.76-2.552.21
Comp3 -5.13-4.011.12
Comp4 -4.73-2.562.17

This table is interactive. Users can sort the data by clicking on the column headers.

The efficiency of an OLED is commonly characterized by its external quantum efficiency (EQE), current efficiency (cd/A), and power efficiency (lm/W). Benzothiazole derivatives have been utilized as emitters in OLEDs, demonstrating promising performance. For instance, iridium(III) complexes with benzo[d]thiazole derivatives as ligands have been used to achieve yellow electrophosphorescence with a maximum external quantum efficiency of up to 24.3% and a maximum current efficiency of 69.8 cd/A. nih.gov

The following table summarizes the performance of some OLEDs incorporating benzothiazole derivatives:

EmitterMax. EQE (%)Max. Current Efficiency (cd/A)Emission Color
(dfbt)₂Ir(tpip) 24.369.8Yellow
Device B (carbazole & diphenyl imidazole (B134444) derivative) 1.10.8Deep-blue

This table is interactive. Users can sort the data by clicking on the column headers.

Photovoltaic Applications in Organic Solar Cells

While the constituent benzothiazole and 1,3,4-oxadiazole (B1194373) moieties are individually explored in the context of organic photovoltaics, there is a notable lack of specific research on the application of the combined molecule, this compound, in organic solar cells.

Benzothiadiazole (a related but distinct compound) and its derivatives are widely used as electron-acceptor units in conjugated polymers for organic solar cells, contributing to power conversion efficiencies (PCEs) of over 18% in some cases. The strong electron-withdrawing nature of the benzothiadiazole unit helps in tuning the electronic properties of the polymer to achieve efficient charge separation and transport. Similarly, 1,3,4-oxadiazole derivatives have been investigated as electron-transporting materials in organic electronic devices, including solar cells, due to their good electron affinity and thermal stability.

Given the properties of its constituent parts, it is plausible that this compound could possess characteristics suitable for photovoltaic applications, potentially as an electron-acceptor or as a component in a donor-acceptor system. However, without dedicated studies on its synthesis, characterization, and performance in solar cell devices, its potential in this area remains speculative. Future research would be necessary to evaluate its photovoltaic properties, such as its absorption spectrum, energy levels, and charge carrier mobility, to determine its suitability for use in organic solar cells.

Donor-Acceptor Architectures and Interface Engineering

The development of high-performance organic electronic materials often relies on the strategic design of donor-acceptor (D-A) architectures. In these systems, electron-rich (donor) and electron-poor (acceptor) units are combined within a single molecule or polymer to tune the material's electronic properties, such as its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. rsc.orgresearchgate.net

The this compound compound is an excellent example of a molecule with strong electron-accepting characteristics. Both the benzothiazole and the 1,3,4-oxadiazole rings are known electron-deficient systems. rsc.orgnih.gov This dual-acceptor nature makes the compound a powerful building block for constructing D-A materials with low-lying LUMO levels, which is advantageous for creating n-type organic semiconductors. nih.gov When this acceptor unit is chemically linked to various electron-donating moieties (like thiophene, carbazole, or fluorene (B118485) derivatives), the resulting D-A molecules exhibit strong intramolecular charge transfer (ICT). researchgate.netmdpi.com This ICT is characterized by broad and red-shifted absorption spectra, making these materials suitable for applications in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). rsc.orgnih.gov

Interface engineering in organic thin-film transistors (OTFTs) is critical for optimizing device performance by controlling the molecular packing and charge injection at the semiconductor-dielectric interface. researchgate.net The rigid, planar structure of the benzothiazole-oxadiazole core can promote ordered π-stacking in the solid state, which is essential for efficient charge transport. rsc.org By modifying the peripheral parts of the molecule, it is possible to influence its self-assembly properties and thereby engineer the interface with other materials in a device, leading to enhanced charge carrier mobility and stability. researchgate.net

Below is a table summarizing the typical roles of the core components in D-A architectures.

Molecular ComponentFunctionImpact on Electronic Properties
BenzothiazoleElectron AcceptorLowers LUMO energy level, enhances electron affinity.
1,3,4-OxadiazoleElectron AcceptorFurther lowers LUMO, improves electron transport capabilities. nih.gov
Donor Unit (e.g., Thiophene)Electron DonorRaises HOMO energy level, controls the bandgap. mdpi.com
π-BridgeConjugation PathwayFacilitates intramolecular charge transfer between donor and acceptor.

Luminescent Materials for Bioimaging (Non-Clinical Context)

Derivatives of benzothiadiazole (BTD), a structurally related compound, have emerged as a significant class of fluorophores for bioimaging due to their attractive photophysical properties. nih.govnih.gov These properties include large Stokes shifts, high quantum yields, and excellent photostability. researchgate.net The unique electronic structure of this compound suggests similar potential as a luminescent probe.

Cell Labeling and Intracellular Localization

The application of fluorescent small molecules as probes for visualizing cellular structures and processes is a cornerstone of modern cell biology. nih.gov BTD-based fluorophores have been successfully employed to selectively label various organelles and components within cells, including the nucleus, mitochondria, and lipid droplets, in a non-clinical research context. nih.govnih.gov

The lipophilic character of the benzothiazole moiety combined with the polar oxadiazole ring can facilitate the molecule's passage across cell membranes and influence its subsequent localization within the cell. By chemically modifying the core structure, it is possible to attach specific targeting groups that direct the probe to a particular organelle. For instance, the introduction of cationic groups can promote accumulation in the mitochondria due to their negative membrane potential.

The fluorescence mechanism often involves ICT, where upon excitation, an electron is transferred from a donor part of the molecule to the electron-accepting benzothiazole-oxadiazole core. This process is sensitive to the local environment, such as polarity and viscosity, which can lead to changes in fluorescence intensity and wavelength (solvatochromism). This sensitivity can be exploited to probe the physicochemical properties of different intracellular compartments. Research on related BTD derivatives has demonstrated their utility as effective alternatives to commercially available dyes like DAPI for nuclear staining. nih.govresearchgate.net

The table below outlines the potential of this compound class in cell imaging based on findings from related structures.

Target OrganelleRationale for LocalizationPotential Application
NucleusPlanar structure may facilitate intercalation with DNA grooves. researchgate.netVisualizing nuclear morphology and dynamics.
MitochondriaLipophilic and cationic derivatives can target the mitochondrial membrane.Monitoring mitochondrial health and activity.
Lipid DropletsHigh lipophilicity can lead to accumulation in these neutral lipid storage organelles.Studying lipid metabolism and storage.

Coordination Chemistry and Metal Complex Formation

The heterocyclic nature of this compound, with its multiple nitrogen and sulfur heteroatoms, makes it an excellent candidate for use as a ligand in coordination chemistry. edu.krd The formation of metal complexes can significantly alter the electronic and photophysical properties of the organic ligand, leading to new materials with applications in catalysis, sensing, and molecular magnetism.

Ligand Design and Chelating Properties

The compound possesses several potential coordination sites: the two nitrogen atoms of the 1,3,4-oxadiazole ring, the nitrogen atom of the benzothiazole ring, and the sulfur atom of the benzothiazole ring. This allows it to act as a versatile chelating agent, potentially binding to metal ions in different modes (e.g., monodentate, bidentate, or tridentate).

The most probable coordination mode involves the nitrogen atom of the benzothiazole and the adjacent nitrogen atom of the oxadiazole ring, forming a stable five-membered chelate ring with a metal ion. This bidentate N,N-coordination is common for ligands with similar structures. nih.gov The exocyclic sulfur atom and the other oxadiazole nitrogen could also participate in coordination, possibly leading to the formation of polynuclear complexes or coordination polymers. uleth.ca The specific coordination geometry would depend on the metal ion, its preferred coordination number, and the reaction conditions.

Spectroscopic and Structural Characterization of Metal Complexes

The formation of metal complexes with this compound can be confirmed and characterized using various spectroscopic techniques.

FT-IR Spectroscopy: Upon coordination to a metal ion, the vibrational frequencies of the C=N and C-S bonds within the benzothiazole and oxadiazole rings are expected to shift. Typically, the C=N stretching frequency shifts to a lower wavenumber upon coordination of the nitrogen atom to the metal center, providing clear evidence of complex formation. uomustansiriyah.edu.iq

UV-Visible Spectroscopy: The electronic absorption spectrum of the ligand typically shows bands corresponding to π-π* and n-π* transitions. Upon complexation, these bands may shift (either to longer or shorter wavelengths), and new bands corresponding to ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) may appear. tsijournals.com

NMR Spectroscopy: In the ¹H NMR spectrum of the ligand, the signals for protons adjacent to the coordinating atoms will experience a downfield or upfield shift upon complexation with a diamagnetic metal ion like Zn(II) or Cd(II).

Mass Spectrometry: This technique is used to confirm the molecular weight of the synthesized complexes and provides information about their stoichiometry (metal-to-ligand ratio). impactfactor.org

Structural characterization using single-crystal X-ray diffraction would provide definitive information about the coordination geometry around the metal center, bond lengths, and bond angles within the complex. nih.gov Studies on similar oxadiazole-based metal complexes have revealed geometries such as octahedral, tetrahedral, and square planar, depending on the metal ion. edu.krdtsijournals.com

The following table summarizes expected spectroscopic changes upon complexation based on literature for related compounds.

TechniqueObservation on LigandExpected Change Upon Complexation with a Metal Ion (e.g., Cu(II), Co(II), Ni(II))
FT-IR (cm⁻¹)C=N stretch (~1600-1650)Shift to lower frequency.
C-O-C stretch (~1020-1070)Shift in frequency and/or intensity.
UV-Vis (nm)π-π* transitions (<300)Shift in wavelength and intensity.
n-π* transitions (>300)Shift in wavelength and appearance of new charge-transfer bands. tsijournals.com

Structure Activity Relationship Sar Studies and Rational Design of Derivatives of 2 Benzo D Thiazol 2 Yl 1,3,4 Oxadiazole

Systematic Modification of the Benzothiazole (B30560) Moiety

Substituent Effects on Electronic and Steric Properties

The introduction of various substituents onto the benzothiazole ring alters the electronic and steric nature of the molecule, which is a crucial factor in determining its biological efficacy. Structure-activity relationship studies have shown that both electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can modulate the activity, often in a target-specific manner. nih.gov

For instance, in a series of benzo[d]thiazole-hydrazone analogues, it was observed that the nature of the substituent on the phenyl ring attached to the benzothiazole moiety dictated the type of antimicrobial activity. nih.gov The presence of electron-donating groups such as hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) generally led to an increase in antibacterial activity. nih.gov Conversely, the introduction of electron-withdrawing groups like chloro (-Cl), nitro (-NO₂), fluoro (-F), and bromo (-Br) tended to enhance antifungal activity. nih.gov This suggests that a higher electron density on the benzothiazole ring is favorable for antibacterial action, while a lower electron density is beneficial for antifungal effects.

Steric factors also play a significant role. The size and position of the substituent can influence the molecule's conformation and its ability to fit into the binding site of a target protein. While specific steric effects for 2-(Benzo[d]thiazol-2-yl)-1,3,4-oxadiazole are detailed in compound-specific studies, the general principle holds that bulky substituents can either enhance binding through increased van der Waals interactions or hinder it through steric clashes.

Impact on Molecular Interactions and Activity Profiles

Changes in electronic and steric properties directly impact the non-covalent interactions—such as hydrogen bonding, hydrophobic interactions, and π-π stacking—that govern the binding of the molecule to its biological target.

In the context of antiepileptic agents, new derivatives of 2-[4-methoxy-3-(5-substituted phenyl- researchgate.netresearchgate.netmdpi.comoxadiazol-2-ylmethoxy)-phenyl]-benzothiazoles were synthesized. The SAR studies of these compounds showed that substitutions with methoxy, nitro, and hydroxyl groups on a distal aryl ring resulted in the most potent activity. nih.gov The electron-donating nature of these groups was deemed essential for forming hydrogen bonds with the target protein, and the increased lipophilicity of the distal aryl ring was also found to be a requirement for the observed antiepileptic activity. nih.gov

Table 1: Effect of Benzothiazole Moiety Substituents on Antimicrobial Activity

Substituent Group TypeExamplesObserved Effect on ActivityProbable Mechanism
Electron-Donating-OH, -OCH₃Increased Antibacterial Activity nih.govEnhances electron density, potentially strengthening interactions with bacterial targets. nih.gov
Electron-Withdrawing-Cl, -NO₂, -F, -BrIncreased Antifungal Activity nih.govReduces electron density, possibly favoring interactions with fungal targets. nih.gov
Heterocyclic RingsThiophene, IndoleGood overall Antimicrobial Activity nih.govProvides additional sites for hydrogen bonding and hydrophobic interactions. nih.gov

Chemical Modifications of the Oxadiazole Ring System

The 1,3,4-oxadiazole (B1194373) ring is not merely a linker; it is a vital component that contributes to the molecule's physicochemical properties and target affinity. Its modification is a key strategy in the rational design of this compound derivatives.

Isosteric Replacements and Bioisosterism

Isosteric replacement, the substitution of one atom or group of atoms with another that has similar physical and chemical properties, is a common technique in drug design. In the context of the this compound scaffold, the oxadiazole ring can be replaced by other five-membered heterocycles to probe the importance of its specific features.

For example, replacing the oxygen atom of the oxadiazole with a sulfur atom to yield a 1,3,4-thiadiazole (B1197879) is a frequent isosteric modification. mdpi.com This change can affect properties such as lipophilicity, metabolic stability, and hydrogen bonding capacity. In some cases, thiadiazole derivatives have shown comparable or even superior biological activity to their oxadiazole counterparts. mdpi.com Another example of bioisosterism involves the replacement of the entire benzothiazole nucleus with a benzimidazole (B57391) ring, which can lead to compounds with different but potentially beneficial multifunctional profiles, such as antioxidant and photoprotective properties. kuleuven.be

Influence on Physicochemical Properties and Target Affinity

The 1,3,4-oxadiazole ring is known to be a bioisostere of ester and amide groups, offering improved metabolic stability and favorable pharmacokinetic properties. The heteroatoms in the ring can act as hydrogen bond acceptors, which is crucial for binding to many biological targets.

Modifications to the substituent at the 5-position of the oxadiazole ring have been shown to significantly impact biological activity. In a study of 1,3,4-oxadiazole derivatives designed as benzodiazepine (B76468) receptor agonists, the introduction of an amino (-NH₂) group at this position generated a compound with considerable anticonvulsant activity. nih.gov Replacing the amino group with a hydroxyl (-OH) group resulted in a significant decrease in activity, while other groups eliminated the effect entirely. nih.gov This highlights the critical role of the substituent's hydrogen-bonding capability and electronic nature in target affinity.

Table 2: Influence of Oxadiazole Ring Modifications on Biological Activity

Modification TypeExampleImpact on PropertiesResulting Activity Profile
Isosteric ReplacementOxadiazole → ThiadiazoleAlters lipophilicity and metabolic stability. mdpi.comCan lead to comparable or enhanced activity, depending on the target. mdpi.com
Substituent at 5-positionIntroduction of -NH₂ groupEnhances hydrogen bonding potential. nih.govSignificant increase in anticonvulsant activity. nih.gov
Substituent at 5-positionIntroduction of -OH groupAlters hydrogen bonding and electronics compared to -NH₂. nih.govReduced anticonvulsant activity compared to the amino derivative. nih.gov

Linker Chemistry and Bridging Strategies

In many derivatives, the benzothiazole and 1,3,4-oxadiazole rings are not directly connected but are separated by a linker or bridging group. The nature of this linker is critical as it controls the spatial orientation of the two aromatic systems, influencing how the molecule presents itself to its biological target.

Common bridging strategies involve simple alkyl chains, thioether linkages (-S-), or ether linkages (-O-). For instance, in the synthesis of potential antidiabetic agents, a thio-methyl linker (-S-CH₂-) was used to connect the benzothiazole and oxadiazole moieties. researchgate.net The flexibility and length of the linker are key parameters. A flexible linker allows the molecule to adopt various conformations, which might be necessary to find the optimal binding pose. However, excessive flexibility can be entropically unfavorable for binding. A rigid linker, on the other hand, pre-organizes the molecule into a specific conformation, which can lead to higher affinity if that conformation is complementary to the binding site.

Impact of Linker Length and Flexibility

Research on related heterocyclic scaffolds has demonstrated that varying the length of an aliphatic chain linker can modulate biological activity. For instance, the introduction of a flexible methylene (B1212753) group in the acetamide (B32628) structure of certain benzothiazole-2-amide molecules has been shown to be crucial for enhancing binding affinity towards kinases like VEGFR-2 and B-RAF by increasing the molecule's flexibility. nih.gov While direct studies on this compound are limited, it is a well-established principle in medicinal chemistry that an optimal linker length is necessary to properly position the key binding groups within the target's active site. A linker that is too short may prevent effective interaction, while one that is too long could introduce unfavorable steric hindrance or entropic penalties upon binding.

Flexibility is another critical parameter. Flexible linkers, often composed of single bonds and aliphatic chains, allow a molecule to explore a wider range of conformations, potentially facilitating a better fit with the target protein. However, excessive flexibility can be detrimental, leading to a loss of binding affinity due to the entropic cost of "freezing" the molecule in a single conformation upon binding.

Design of Rigid vs. Flexible Linkers

The choice between a rigid and a flexible linker in drug design is a strategic one, aimed at optimizing both potency and selectivity.

Flexible Linkers: As mentioned, flexible linkers can be advantageous in the initial stages of drug discovery, as they allow the molecule to adapt to the binding site. In a study on a novel tert-butylphenylthiazole series with oxadiazole linkers, various aliphatic side chains were explored, indicating the importance of the linker in determining antibacterial activity. nih.gov

Rigid Linkers: Conversely, incorporating rigid linkers, such as aromatic rings or cyclic structures, can pre-organize the molecule into a conformation that is more favorable for binding. This can lead to a significant increase in potency by reducing the entropic penalty associated with binding. Furthermore, rigidification can enhance selectivity, as a more constrained molecule is less likely to bind to off-target proteins. The use of bioisosteres, such as the 1,3,4-thiadiazole motif for a central phenyl ring, is a common strategy to introduce rigidity and modulate electronic properties. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By quantifying the effects of various structural features, QSAR models can predict the activity of novel compounds, thereby prioritizing synthetic efforts and accelerating the drug discovery process.

Descriptor Selection and Model Development

The foundation of a robust QSAR model lies in the selection of appropriate molecular descriptors. These descriptors are numerical values that encode different aspects of a molecule's structure, such as its physicochemical, electronic, and steric properties. For derivatives of this compound, a wide array of descriptors could be considered.

Table 1: Examples of Molecular Descriptors Used in QSAR Studies of Related Heterocyclic Compounds

Descriptor ClassSpecific Descriptor ExamplesInformation Encoded
Electronic Dipole moment, HOMO/LUMO energiesElectron distribution, reactivity
Steric Molecular weight, molar refractivitySize and shape of the molecule
Hydrophobic LogPLipophilicity and membrane permeability
Topological Connectivity indicesAtomic connectivity and branching

Once a set of descriptors is calculated for a series of compounds with known biological activities, a mathematical model is developed to correlate these descriptors with the observed activity. Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are commonly employed statistical methods for this purpose. researchgate.netresearchgate.net The goal is to generate an equation that can accurately predict the activity of new compounds based solely on their calculated descriptors.

Predictive Capabilities and Validation of QSAR Models

A QSAR model is only useful if it can accurately predict the activity of compounds that were not used in its development. Therefore, rigorous validation is a critical step in the QSAR workflow. This is typically achieved by dividing the initial dataset into a training set, used to build the model, and a test set, used to evaluate its predictive power.

Several statistical parameters are used to assess the quality and predictive ability of a QSAR model. A high squared correlation coefficient (r²) for the training set indicates a good fit of the model to the data, while a high cross-validated squared correlation coefficient (q²) suggests good internal predictivity. researchgate.net The ultimate test of a model's utility, however, is its performance on the external test set, often measured by the predictive r² (pred_r²). nih.gov A high pred_r² value indicates that the model has strong predictive capabilities for new chemical entities.

Rational Design Principles for Enhanced Target Specificity and Potency In Vitro

The insights gained from SAR and QSAR studies provide a roadmap for the rational design of derivatives with improved therapeutic profiles. The goal is to enhance both the potency (the concentration of the drug required to elicit a biological response) and the specificity (the ability of the drug to interact with its intended target without affecting other molecules) of the lead compound.

For derivatives of this compound, several rational design principles can be applied:

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physicochemical properties (bioisosteres) can improve potency, selectivity, and pharmacokinetic properties. For example, the 1,3,4-oxadiazole ring itself is often considered a bioisostere of an amide or ester group, offering increased metabolic stability. nih.gov

Structure-Based Drug Design: If the three-dimensional structure of the biological target is known, structure-based design techniques can be employed. This involves using computational docking to predict how a designed molecule will bind to the target's active site. This approach allows for the design of compounds that make optimal interactions with key amino acid residues, thereby maximizing potency.

Fragment-Based Drug Design (FBDD): This approach involves identifying small molecular fragments that bind to the target and then growing or linking these fragments to create a more potent lead compound. The design of a novel series of 3-(4-(4-(1,3,4-oxadiazol-2-yl)-1H-imidazol-2-yl)phenyl)-1,2,4-oxadiazoles was successfully achieved using FBDD efforts. rsc.org

By systematically applying these principles, it is possible to fine-tune the structure of this compound to develop derivatives with superior therapeutic potential. The iterative cycle of design, synthesis, and biological evaluation is central to this process, with each new data point contributing to a more refined understanding of the complex relationship between chemical structure and biological function.

Future Research Directions and Challenges in the Study of 2 Benzo D Thiazol 2 Yl 1,3,4 Oxadiazole

Development of Novel Synthetic Methodologies for Complex Derivatives

The continued exploration of 2-(benzo[d]thiazol-2-yl)-1,3,4-oxadiazole's potential is intrinsically linked to the ability to synthesize increasingly complex and functionally diverse derivatives. Future research will need to move beyond traditional multi-step synthetic routes, which can be time-consuming and inefficient. A key direction will be the development of novel, efficient synthetic methodologies.

Another area of focus should be the synthesis of hybrid molecules . By coupling the core this compound structure with other bioactive pharmacophores, it may be possible to create derivatives with enhanced or entirely new biological activities. researchgate.netresearchgate.net For example, incorporating moieties like thiazolidin-4-one or various substituted piperazines could yield compounds with potent and selective activities. researchgate.netmdpi.com

Furthermore, the synthesis of derivatives often involves a sequence of reactions, such as the initial formation of a hydrazide from an ester, followed by cyclization to form the oxadiazole ring. researchgate.net Research into new catalysts and reaction conditions that can facilitate these steps more efficiently and under milder conditions is crucial.

Synthetic StepPrecursorReagentProductReference
Hydrazide FormationEthyl 2-(benzo[d]thiazol-2-ylthio)acetateHydrazine (B178648) hydrate (B1144303)2-(benzo[d]thiazol-2-ylthio)acetohydrazide researchgate.net
Oxadiazole Cyclization2-(benzo[d]thiazol-2-ylthio)acetohydrazideAryl acids / POCl₃2-((benzo[d]thiazol-2-ylthio)methyl)-5-aryl-1,3,4-oxadiazole researchgate.net
One-pot SynthesisAmino acid hydrazidesIsoselenocyanato esters2-amino-1,3,4-oxadiazole peptidomimetics nih.gov

Advanced Characterization of Excited State Dynamics and Ultrafast Processes

The photophysical properties of benzothiazole-containing compounds are of significant interest for applications in materials science. Understanding the behavior of this compound upon photoexcitation requires advanced spectroscopic techniques and theoretical modeling. Future research should focus on elucidating the complex excited-state dynamics and ultrafast processes that govern its fluorescence and stability.

A critical area of investigation is the phenomenon of Excited-State Intramolecular Proton Transfer (ESIPT) , which is known to occur in similar molecules like 2-(2'-hydroxyphenyl)benzothiazole (HBT). acs.orgrsc.org This process, occurring on a femtosecond to picosecond timescale, involves the transfer of a proton in the excited state, leading to a large Stokes shift, which is desirable for applications like organic light-emitting diodes (OLEDs) and fluorescent probes. acs.org Time-resolved spectroscopy, such as femtosecond pump-probe experiments, can directly observe these ultrafast events. rsc.org

Theoretical analysis using ab initio calculations can complement experimental studies by mapping the potential energy surfaces of the ground and excited states. acs.org This allows for the identification of minimum-energy paths and the role of specific skeletal deformations and vibrational modes in facilitating processes like ESIPT. acs.org For instance, studies on HBT have shown that low-frequency in-plane vibrations are directly associated with the proton transfer mechanism. acs.org

The influence of the molecular environment is also a key factor. The lifetime of the excited state can be dramatically affected by the solvent, as seen in HBT where the lifetime decreases from ~100 ps in cyclohexane (B81311) to just 2.6 ps in the gas phase. rsc.org This is attributed to an ultrafast internal conversion to the ground state promoted by torsional modes. rsc.org Investigating how different solvents and solid-state matrices affect the excited-state dynamics of this compound will be crucial for optimizing its performance in material applications.

Integration with Artificial Intelligence and Machine Learning for Molecular Design

The structural complexity and vast number of possible derivatives of this compound make traditional, intuition-based drug design and material discovery challenging. Artificial intelligence (AI) and machine learning (ML) offer powerful tools to navigate this expansive chemical space efficiently. ijpsjournal.com

ML models can also be trained to predict the properties of virtual compounds, significantly accelerating the screening process. This includes predicting:

Biological Activity: Quantitative Structure-Activity Relationship (QSAR) models can predict the potency of a compound against a specific target. mdpi.com

Physicochemical Properties: Models can estimate properties like solubility, lipophilicity (logP), and metabolic stability. mdpi.com

Integrated AI platforms, such as Chemistry42, combine these generative and predictive capabilities into a closed-loop system. arxiv.orgnih.gov Such a workflow allows for the rapid design, scoring, and optimization of molecules, guiding synthetic efforts toward the most promising candidates and reducing the time and cost of discovery. nih.gov

AI/ML ApplicationTechnique/ModelObjectiveReference
De Novo DesignGenerative Adversarial Networks (GANs), Reinforcement Learning (RL)Generate novel molecular structures with predefined properties. arxiv.org
Property PredictionGraph-based models, Deep Neural Networks (DNN)Predict biological activity, physicochemical properties, and toxicity. mdpi.comnih.gov
Workflow IntegrationAutonomous computational workflowsCreate a closed-loop system for design, prediction, and optimization. nih.gov

Exploration of New Biological Targets and Pathways for Mechanistic Understanding

Derivatives of 1,3,4-oxadiazole (B1194373) and benzothiazole (B30560) are known to possess a wide spectrum of biological activities, including anticancer, antimicrobial, and antidiabetic effects. nih.govijper.orgnih.gov A significant future challenge is to move beyond broad-spectrum screening and identify specific biological targets and molecular pathways through which this compound derivatives exert their effects.

In the context of cancer , research has shown that related compounds can act as tumor suppressors by down-regulating key transcription factors. For example, benzo[d]imidazo[2,1-b]thiazole derivatives bearing a 1,3,4-oxadiazole moiety were found to down-regulate Twist1 protein expression, a factor involved in epithelial-mesenchymal transition (EMT) and tumor metastasis. nih.gov Future studies should investigate whether derivatives of this compound can modulate similar oncogenic pathways.

For antidiabetic applications, hybrid molecules of thiazolidinedione and 1,3,4-oxadiazole have shown potent inhibitory activity against α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion. nih.gov This provides a clear direction for designing and testing this compound derivatives as specific inhibitors of these enzymes.

Antimicrobial research should focus on identifying novel targets to overcome drug resistance. This could involve screening against essential enzymes in bacteria, fungi, or viruses. mdpi.comresearchgate.net For example, given the global health challenges, exploring the potential of these compounds to inhibit viral proteases, such as those in SARS-CoV-2, could be a high-impact area of research. mdpi.com A deeper mechanistic understanding will not only validate the therapeutic potential of these compounds but also enable the rational design of more potent and selective agents.

Compound ClassBiological ActivityPotential Target/PathwayReference
Benzo[d]imidazo[2,1-b]thiazole-oxadiazolesAnticancer (NSCLC)Down-regulation of Twist1 protein nih.gov
Thiazolidinedione-1,3,4-oxadiazolesAntidiabeticInhibition of α-amylase and α-glucosidase nih.gov
Thiazolyl-thiazolidin-4-onesAntifungalFungal growth inhibition researchgate.net
Thiazolidin-4-one-oxadiazole conjugatesAntimicrobialBacterial growth inhibition mdpi.com

Expansion into Emerging Material Science Applications

The inherent chemical and thermal stability of the 1,3,4-oxadiazole ring, combined with its high photoluminescence quantum yield, makes it a valuable component in materials science. nih.gov The rigid, conjugated structure of this compound suggests significant potential for expansion into emerging electronic and photonic applications.

A major area for future exploration is in Organic Light-Emitting Diodes (OLEDs) . Oxadiazole derivatives are well-known for their electron-transporting and hole-blocking properties, which are essential for efficient OLED devices. researchgate.net The benzothiazole moiety can further tune the electronic properties and emission color. Research should focus on synthesizing derivatives with modified substituents to control the emission wavelength, quantum efficiency, and device stability.

The unique structure of these compounds also makes them candidates for liquid crystals . researchgate.net By attaching appropriate mesogenic groups, it may be possible to create novel liquid crystalline materials with unique optical and electronic properties.

Furthermore, the fluorescent nature of the scaffold opens up possibilities in the development of chemical sensors and bio-imaging agents . researchgate.net Derivatives could be designed to exhibit changes in their fluorescence upon binding to specific metal ions or biomolecules, allowing for their detection and visualization. researchgate.net The development of polymers incorporating the this compound unit could lead to new materials with tailored optical and mechanical properties for advanced applications. researchgate.net

Addressing Scalability and Sustainability in Synthesis

While laboratory-scale synthesis provides access to novel compounds for initial testing, the translation of promising derivatives into practical applications requires synthetic methods that are both scalable and sustainable. A significant challenge for the future will be to develop manufacturing processes that are economically viable and environmentally responsible.

Current synthetic routes often rely on harsh reagents, such as phosphoryl chloride (POCl₃) for the cyclization step to form the oxadiazole ring, and require significant purification steps. researchgate.net Future research must focus on green chemistry principles, including:

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. One-pot syntheses are a step in this direction. nih.gov

Use of Safer Solvents and Reagents: Replacing hazardous solvents and toxic reagents with more benign alternatives.

Energy Efficiency: Employing methods like microwave-assisted synthesis, which can dramatically reduce reaction times and energy consumption compared to conventional heating. nih.gov

Addressing scalability involves not just increasing the reaction volume but also ensuring consistent product quality, simplifying purification processes, and minimizing waste generation. Developing robust, high-yield synthetic protocols that avoid chromatographic purification would be a major advance. The long-term viability of any application derived from this compound will depend heavily on the ability to produce it and its key derivatives in a scalable, cost-effective, and sustainable manner.

Q & A

Basic: What are the standard synthetic protocols for 2-(Benzo[d]thiazol-2-yl)-1,3,4-oxadiazole derivatives?

Answer:
The compound is typically synthesized via cyclization reactions involving substituted benzaldehydes and heterocyclic precursors. A common method involves refluxing 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole with substituted benzaldehyde in absolute ethanol and glacial acetic acid for 4 hours, followed by solvent evaporation and filtration . Modifications include varying substituents on the benzaldehyde to introduce functional groups (e.g., methoxy, fluoro, chloro) that influence reactivity and yield. Characterization is performed via NMR, mass spectrometry, and elemental analysis to confirm structural integrity .

Advanced: How do substituent effects on the benzothiazole ring influence reaction yields and electronic properties?

Answer:
Substituents like electron-withdrawing groups (e.g., -Cl, -F) or electron-donating groups (e.g., -OCH₃) alter the electron density of the benzothiazole core, impacting cyclization efficiency. For instance, halogenated derivatives (e.g., 4-chlorophenyl) often show higher yields (>90%) due to enhanced electrophilicity, while methoxy-substituted analogs may require longer reaction times . Computational studies (e.g., DFT) can predict electronic effects, such as HOMO-LUMO gaps, which correlate with bioactivity. Experimental validation via cyclic voltammetry or UV-Vis spectroscopy is recommended to resolve discrepancies between predicted and observed electronic behaviors .

Basic: What biological targets are associated with this compound?

Answer:
this compound derivatives exhibit kinase inhibition, particularly targeting VEGFR-2, as shown in molecular docking studies. These compounds bind to the kinase active site via hydrogen bonding and hydrophobic interactions, with predicted IC₅₀ values in the nanomolar range . Additional targets include histone deacetylase 6 (HDAC6), where derivatives demonstrate selective inhibition, suggesting potential applications in treating peripheral neuropathy .

Advanced: How can molecular docking studies resolve contradictions in bioactivity data across structural analogs?

Answer:
Discrepancies in bioactivity (e.g., varying IC₅₀ values for HDAC6 inhibitors) arise from differences in substituent positioning and binding affinity. Docking simulations (e.g., using AutoDock Vina) can model ligand-receptor interactions, identifying critical residues (e.g., Asp-101 in HDAC6) that influence binding. For example, fluorophenyl derivatives show stronger hydrogen bonding with HDAC6 compared to methoxy analogs, explaining their superior inhibitory activity . Combining docking with free-energy perturbation (FEP) calculations improves accuracy in predicting structure-activity relationships (SAR) .

Basic: What spectroscopic techniques are used to characterize this compound?

Answer:
Key techniques include:

  • ¹H/¹³C NMR : To confirm proton environments and carbon frameworks (e.g., aromatic protons at δ 7.2–8.5 ppm).
  • Mass Spectrometry (ESI-MS) : For molecular ion validation (e.g., [M+H⁺] at m/z 408.10) .
  • IR Spectroscopy : To identify functional groups (e.g., C=N stretches at 1600–1650 cm⁻¹) .
  • Elemental Analysis : To verify purity (>95% C, H, N, S content) .

Advanced: How can computational methods address contradictions in spectral data interpretation?

Answer:
Ambiguities in NMR assignments (e.g., overlapping peaks in crowded aromatic regions) can be resolved using density functional theory (DFT)-predicted chemical shifts. Tools like Gaussian09 with B3LYP/6-311+G(d,p) basis sets simulate spectra, enabling direct comparison with experimental data . For mass spectrometry, isotope pattern analysis and high-resolution MS (HRMS) differentiate between isobaric species, such as chlorine vs. sulfur isotopes .

Basic: What are the drug-likeness properties of this compound?

Answer:
Most derivatives comply with Lipinski’s rules (MW < 500, logP < 5, H-bond donors ≤5, acceptors ≤10), ensuring oral bioavailability. Predicted bioactivity scores (e.g., kinase inhibitor activity > 0.5) and low topological polar surface area (TPSA < 80 Ų) further support drug-likeness .

Advanced: How can substituent modifications optimize pharmacokinetic properties without compromising activity?

Answer:
Strategies include:

  • Introducing polar groups (e.g., -OH, -NH₂) to improve solubility while maintaining logP < 5.
  • Bioisosteric replacement : Replacing phenyl rings with thiophene or piperazine to enhance metabolic stability .
  • Prodrug design : Masking acidic protons (e.g., esterification) to improve membrane permeability. Validation via in vitro assays (e.g., Caco-2 permeability) and in vivo PK studies is critical .

Basic: What are the known photophysical properties of this compound?

Answer:
Benzothiazole-oxadiazole hybrids exhibit strong fluorescence due to extended π-conjugation. For example, iridium(III) complexes with 2-(4-methoxyphenyl)benzo[d]thiazole ligands show orange emission (λem ~ 580 nm) with high quantum yields (Φ > 0.4), useful in OLEDs .

Advanced: How do electronic substituents affect charge-transfer dynamics in photophysical applications?

Answer:
Electron-donating groups (e.g., -OCH₃) lower the LUMO energy, enhancing electron injection in OLEDs. Conversely, electron-withdrawing groups (e.g., -CN) increase HOMO-LUMO gaps, shifting emission to blue regions. Time-resolved fluorescence spectroscopy and transient absorption studies quantify exciton lifetimes, guiding material design .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.